N-(6-chloro-1,3-benzothiazol-2-yl)-1-(4-fluorophenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide
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Overview
Description
N-(6-chloro-1,3-benzothiazol-2-yl)-1-(4-fluorophenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide is a synthetic organic compound that belongs to the class of benzothiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-chloro-1,3-benzothiazol-2-yl)-1-(4-fluorophenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of Benzothiazole Core: Starting with a chlorinated aniline derivative, the benzothiazole core can be synthesized through a cyclization reaction with sulfur and an oxidizing agent.
Introduction of Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic substitution reaction.
Formation of Pyridazine Ring: The pyridazine ring can be formed through a condensation reaction with appropriate hydrazine derivatives.
Final Coupling: The final coupling step involves the formation of the carboxamide linkage under mild conditions, often using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production methods for such compounds typically involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This may include the use of continuous flow reactors, solvent recycling, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-(6-chloro-1,3-benzothiazol-2-yl)-1-(4-fluorophenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under strong oxidizing conditions, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzothiazole and fluorophenyl moieties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA)
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Halogenating agents, nucleophiles like amines or thiols
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides, while reduction could lead to the corresponding alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(6-chloro-1,3-benzothiazol-2-yl)-1-(4-fluorophenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.
Comparison with Similar Compounds
Similar Compounds
- N-(6-chloro-1,3-benzothiazol-2-yl)-1-(4-chlorophenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide
- N-(6-chloro-1,3-benzothiazol-2-yl)-1-(4-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide
Uniqueness
N-(6-chloro-1,3-benzothiazol-2-yl)-1-(4-fluorophenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide is unique due to the presence of the fluorophenyl group, which can significantly influence its biological activity and chemical properties. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets.
Properties
Molecular Formula |
C18H10ClFN4O2S |
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Molecular Weight |
400.8 g/mol |
IUPAC Name |
N-(6-chloro-1,3-benzothiazol-2-yl)-1-(4-fluorophenyl)-4-oxopyridazine-3-carboxamide |
InChI |
InChI=1S/C18H10ClFN4O2S/c19-10-1-6-13-15(9-10)27-18(21-13)22-17(26)16-14(25)7-8-24(23-16)12-4-2-11(20)3-5-12/h1-9H,(H,21,22,26) |
InChI Key |
LHYDJIFKYRKHJW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1N2C=CC(=O)C(=N2)C(=O)NC3=NC4=C(S3)C=C(C=C4)Cl)F |
Origin of Product |
United States |
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